molecular formula C19H16N2O2 B10842177 3-(1H-indol-3-yl)-6,7-dimethoxy-quinoline

3-(1H-indol-3-yl)-6,7-dimethoxy-quinoline

Cat. No. B10842177
M. Wt: 304.3 g/mol
InChI Key: CTHPHODXZDFNPE-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. Indole is a significant heterocyclic system found in many natural products and drugs, while quinoline is known for its wide range of biological activities. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes. Optimizations for yield, purity, and cost-effectiveness are crucial. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline is unique due to the presence of methoxy groups at the 6 and 7 positions of the quinoline ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and selectivity compared to other similar compounds .

properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-6,7-dimethoxyquinoline

InChI

InChI=1S/C19H16N2O2/c1-22-18-8-12-7-13(10-20-17(12)9-19(18)23-2)15-11-21-16-6-4-3-5-14(15)16/h3-11,21H,1-2H3

InChI Key

CTHPHODXZDFNPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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